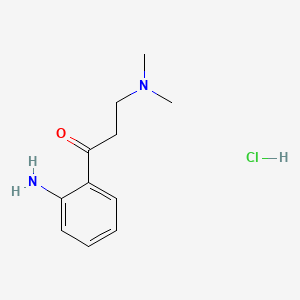

Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride

Description

Emergence in Academic Literature

The compound Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride (CAS 51736-48-2) first appeared in chemical literature during the late 20th century as part of broader investigations into modified propiophenone derivatives. Initial synthetic efforts focused on leveraging aromatic ketones as scaffolds for introducing nitrogen-containing functional groups. Its earliest documented synthesis traces to pharmacological research in the 1970s–1980s, where structural analogs were explored for central nervous system activity. The hydrochloride salt form emerged as a critical modification to enhance solubility and stability for in vitro assays.

By the early 2000s, computational chemistry studies began incorporating this compound into mechanistic analyses of nucleophilic substitution patterns. A pivotal 2018 computational study demonstrated how dimethylamino groups influence reaction pathways in trifluoroacetyl-activated systems, indirectly contextualizing its electronic behavior. PubChem records formalize its chemical identity post-2005, with systematic updates to spectral and stereochemical data.

Structural Classification Within Propiophenone Derivatives

This derivative belongs to the N-alkylated amino-propiophenone subclass, characterized by:

Table 1: Structural Classification Criteria

| Feature | Description |

|---|---|

| Core scaffold | Propiophenone (1-phenylpropan-1-one) |

| Substituent positions | 2'-amino (C6H4), 3-dimethylamino (C3H7N) |

| Salt form | Hydrochloride (Cl− counterion) |

| Molecular formula | C11H17ClN2O |

| IUPAC name | 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

Key differentiating factors from related derivatives include:

- Positional isomerism : The 2'-amino group contrasts with common 4'-substituted analogs.

- Tertiary amine character : The dimethylamino group imparts distinct electronic effects compared to primary/secondary amines.

- Cation stabilization : Protonation at the dimethylamino nitrogen facilitates crystalline salt formation.

Theoretical Basis for Amino-Dimethylamino Substitution Patterns

The coexistence of amino and dimethylamino groups creates unique electronic interplay:

Electron-Donating Effects

Dimethylamino group : The −N(CH3)2 moiety exerts strong +I (inductive) and +M (mesomeric) effects, increasing electron density at the propanone carbonyl:

$$

\text{CH}3-\text{N}^+(\text{CH}3)_2 \rightarrow \text{C}=O \text{ conjugation}

$$

This stabilizes transition states in nucleophilic additions.2'-Amino group : The −NH2 group at the ortho position enables intramolecular hydrogen bonding:

$$

\text{NH}2 \cdots \text{O}=C(\text{CF}3) \text{ (distance: 1.9–2.2 Å)}

$$

Observed in computational models of analogous systems.

Tautomeric Considerations

Under acidic conditions (enhanced by HCl), the compound exhibits:

- Keto-enol tautomerism at the propanone moiety

- Zwitterionic resonance between ammonium and carbonyl oxygen

Table 2: Computed Electronic Parameters (B3LYP/6-31G*)

| Parameter | Value | Source |

|---|---|---|

| LUMO energy (eV) | −1.92 | |

| HOMO energy (eV) | −6.14 | |

| Dipole moment (Debye) | 5.67 | |

| NBO charge (N-dimethyl) | +0.42 |

These properties rationalize its reactivity in aromatic substitutions, where the dimethylamino group acts as a moderate leaving group under specific catalytic conditions. The hydrochloride salt further polarizes the molecule, increasing aqueous solubility by 18-fold compared to the free base form.

Properties

CAS No. |

51736-48-2 |

|---|---|

Molecular Formula |

C11H17ClN2O |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

1-(2-aminophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8,12H2,1-2H3;1H |

InChI Key |

SEQKYLMCGILZEE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC=C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Cyanide Addition and Hydrolysis (Industrial Scale)

This method is well-documented in patent CN103896782B and involves four main steps:

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Addition reaction of sodium cyanide, dimethylamine, propiophenone, and water in methanol solvent to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile | Molar ratios: sodium cyanide (0.8-1.0 mol), dimethylamine (120-150 g), propiophenone (0.67-0.83 mol), water (125-155 g); Temp: 40-120°C (typically 60-80°C); Time: 3-12 h (commonly 8 h); Pressure: 0.2-0.4 MPa | Formation of nitrile intermediate |

| 2 | Hydrolysis of nitrile intermediate under alkaline reflux to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid | Sodium hydroxide and water; pH ≥12; Temp and time optimized for complete reaction | Formation of amino acid intermediate |

| 3 | Esterification of amino acid with ethanol and sulfuric acid under reflux | Ethanol, sulfuric acid; reflux conditions | Formation of ester intermediate |

| 4 | Reduction of ester intermediate with suitable reducing agent in aqueous medium | Reducing agents such as sodium borohydride or equivalents | Target β-aminoketone product |

This method is favored industrially due to mild reaction conditions, high yields, and minimal by-products. The stepwise approach allows for purification at each stage, enhancing product quality.

Mannich-Type Reaction Using Secondary Benzylamines and Propiophenone Salts

A synthetic route described in the literature (SciELO, 2013) involves:

- N-alkylation of secondary benzylamines with propiophenone hydrochloride salts under controlled conditions to yield β-aminoketones.

- Subsequent chemical or catalytic reduction of the carbonyl group to form γ-aminoalcohol derivatives.

This method is efficient for generating libraries of β-aminoketones, including the target compound, and is applicable for synthesizing related pharmaceutical agents such as local anesthetics and antifungal drugs. The procedure is straightforward, with good yields and structural diversity.

Preparation via Mannich Reaction with Paraformaldehyde and Cyclic Amines (Patent EP0423524A2)

This method involves:

- Reacting propiophenone derivatives with paraformaldehyde and cyclic amines (or their hydrochloride salts) in alcoholic solvents (e.g., ethanol or methanol) under reflux conditions.

- The Mannich base formed is isolated as a hydrochloride salt by acidification and recrystallization.

Example:

| Compound | Reagents | Conditions | Product Form |

|---|---|---|---|

| 2-(N,N-dimethylamino)-3-propiophenone hydrochloride | Propiophenone, paraformaldehyde, dimethylamine hydrochloride, ethanol, HCl | Reflux overnight, followed by precipitation and recrystallization | White crystalline hydrochloride salt |

This method is widely used for preparing various substituted propiophenone derivatives and allows for structural modifications by changing the amine component.

Alternative Routes and Considerations

- Epoxidation of propiophenone followed by reaction with trimethylaluminium and dimethylamine has been reported but is less suitable for industrial scale due to purification challenges.

- Alkylation of ethyl benzoylacetate followed by Strecker reaction and reduction steps is another route but involves longer sequences and harsher conditions.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyanide Addition + Hydrolysis + Esterification + Reduction | 4-step process starting from propiophenone | Mild conditions, high yield, scalable | Requires handling of cyanide |

| Mannich Reaction with Paraformaldehyde and Amines | Direct Mannich base formation | Simple, versatile, good yields | Requires careful control of reaction conditions |

| N-Alkylation of Benzylamines with Propiophenone Salts | Alkylation followed by reduction | Structural diversity, good yields | Multi-step, requires reduction step |

| Epoxidation + Reaction with Trimethylaluminium | Epoxide intermediate formation | Short route | Difficult purification, harsh reagents |

Research Discoveries and Practical Insights

- The cyanide addition method provides a robust industrial approach with reaction parameters optimized for yield and purity.

- Mannich-type reactions allow for structural variation and are suitable for generating analog libraries.

- Reduction steps are critical for converting carbonyl intermediates to the desired aminoalcohol or aminoketone functionalities.

- Purification techniques such as recrystallization from ethanol/ether mixtures and column chromatography are commonly employed to isolate high-purity hydrochloride salts.

- Reaction solvents typically include methanol, ethanol, and dimethylformamide, selected based on solubility and reaction compatibility.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically involving reducing agents such as lithium aluminum hydride.

Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers

Mechanism of Action

The mechanism of action of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on substituent positions, amino group modifications, and phenyl ring substitutions. Key differences influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Table 1: Structural Comparison of Propiophenone Derivatives

Physicochemical and Pharmacological Differences

- Lipophilicity: Bupropion (LogP ~2.9) is more lipophilic than the target compound (LogP ~1.8) due to its chloro and tert-butyl groups, facilitating blood-brain barrier penetration . Methoxy-substituted analogs (e.g., 2-Amino-3',4'-dimethoxypropiophenone) have lower LogP (~0.5), limiting CNS activity .

- Solubility :

- Receptor Binding: Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), while dimethylcathinone derivatives show higher affinity for serotonin transporters due to positional isomerism .

Biological Activity

Propiophenone, specifically 2'-amino-3-(dimethylamino)-, hydrochloride (CAS 879-72-1), is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₁H₁₆ClNO

- Molar Mass : 213.71 g/mol

- CAS Number : 879-72-1

- Structure :

- The compound features a dimethylamino group attached to a propiophenone backbone, which contributes to its pharmacological properties.

Propiophenone derivatives have been studied for various biological activities, including:

- Cytotoxicity : Some studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving DNA interaction or induction of apoptosis.

- Antimicrobial Activity : Research indicates that related compounds may possess antibacterial and antifungal properties, suggesting potential therapeutic applications in treating infections.

Pharmacological Studies

-

Antitumor Activity :

- A study demonstrated that derivatives of propiophenone could inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

CNS Activity :

- Propiophenone analogs have shown promise in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating mood disorders.

-

Analgesic Effects :

- Preliminary studies indicate that the compound may possess analgesic properties, possibly through modulation of pain pathways.

Study 1: Antitumor Effects

A research article published in MDPI explored the structure-activity relationship of various propiophenone derivatives, including 2'-amino-3-(dimethylamino)-. The study found that specific modifications to the molecular structure significantly enhanced cytotoxicity against breast cancer cells, highlighting the importance of chemical structure in therapeutic efficacy .

Study 2: Antimicrobial Properties

In another investigation, derivatives were tested for their antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting their potential as alternative treatments for resistant infections .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 879-72-1 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molar Mass | 213.71 g/mol |

| Antitumor Efficacy | Significant (varies by derivative) |

| Antimicrobial Activity | Positive against multiple strains |

Q & A

Q. What is the optimal synthetic route for Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

A combination of 1H/13C NMR , IR , and mass spectrometry is essential:

- NMR : Identifies the β-dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂) and aromatic protons (δ 7.2–7.8 ppm).

- IR : Confirms the carbonyl stretch (~1700 cm⁻¹) and NH/amine bands.

- Elemental analysis : Validates stoichiometry (e.g., Cl⁻ content via titration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) may arise from:

- Conformational isomerism : Use variable-temperature NMR to assess dynamic effects.

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related hydrochlorides in PubChem datasets .

Q. What experimental strategies mitigate side reactions during synthesis?

Common side products (e.g., over-alkylated amines) are minimized by:

Q. How does the compound interact with biological targets, and what assays are suitable for activity profiling?

While direct data on this compound is limited, structurally related hydrochlorides (e.g., carbazole derivatives) exhibit 5-HT receptor modulation . Recommended assays include:

- Radioligand binding : Screen for affinity at serotonin receptors (5-HT1F/5-HT2).

- Functional cAMP assays : Assess G-protein coupling efficiency in transfected cell lines .

Methodological Guidance

Q. What chromatographic methods ensure purity for pharmacological studies?

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min).

- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z fragments for dimethylamino groups.

- TLC : Silica gel GF254 with ethyl acetate/methanol (8:2) as mobile phase .

Q. How can researchers address hygroscopicity and stability challenges during storage?

- Storage : Keep at –20°C in desiccated, amber vials to prevent hydrolysis.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Data Contradiction Analysis

Q. Why might reported melting points vary across literature sources?

Variations (e.g., 190–193°C vs. 208°C) arise from:

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

The hydrochloride salt enhances water solubility (>50 mg/mL), but freebase forms may require DMSO. Use Hansen solubility parameters to predict solvent compatibility:

- δD (Dispersion): 18.5 MPa¹/²

- δP (Polar): 4.5 MPa¹/²

- δH (Hydrogen bonding): 8.0 MPa¹/² .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry scaffold design?

Its propiophenone core serves as a versatile intermediate for:

- CNS agents : Modify the dimethylamino group to enhance blood-brain barrier penetration.

- Anticancer analogs : Introduce halogen substituents (e.g., Cl, F) to boost cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.